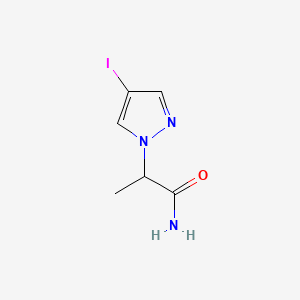

2-(4-iodo-1H-pyrazol-1-yl)propanamide

Description

2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a propanamide group at the 1-position. Its molecular formula is C₆H₉IN₃O, with a molecular weight of 278.07 g/mol (CAS 1215295-81-0) . The compound is commercially available at 95% purity and is utilized in pharmaceutical and agrochemical research, particularly as a building block for lead optimization due to its structural versatility .

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVSVEZBFGSWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673668 | |

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-81-0 | |

| Record name | 4-Iodo-α-methyl-1H-pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

Key Synthetic Pathways

Two primary routes dominate the literature:

-

Route A : Sequential construction of the pyrazole ring followed by iodination and amide coupling.

-

Route B : Pre-functionalized pyrazole intermediates coupled to propanamide precursors.

Stepwise Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 4-iodo-substituted variants, direct iodination post-cyclization proves more efficient than pre-functionalized starting materials.

Representative Protocol :

Iodination of the Pyrazole Ring

4-Position iodination employs electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Copper(I) iodide (CuI) catalyzes regioselective iodination under mild conditions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Iodinating agent | NIS (1.2 eq) |

| Catalyst | CuI (10 mol%) |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 6–8 hours |

| Yield | 60–70% |

Mechanistic Insight :

CuI facilitates oxidative addition of NIS, generating an iodonium intermediate that undergoes electrophilic attack at the pyrazole 4-position.

Propanamide Linkage

Coupling the iodinated pyrazole to propanamide utilizes carbodiimide-mediated amidation . Ethyl 3-aminopropanoate serves as the amine source, with subsequent hydrolysis to the amide.

Stepwise Procedure :

-

React 4-iodo-1H-pyrazole (1.0 eq) with ethyl 3-bromopropanoate (1.1 eq) in DMF using K2CO3 (2.0 eq) at 60°C for 12 hours.

-

Hydrolyze the ester with 6M HCl at reflux for 4 hours.

-

Neutralize with NH4OH and recrystallize from ethanol/water (Yield: 75–85%).

Reaction Optimization and Scalability

Solvent Effects on Iodination

Polar aprotic solvents (DMF, DMSO) enhance iodination yields by stabilizing transition states. Comparative data:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 68 | 6 |

| DMSO | 72 | 5.5 |

| THF | 45 | 8 |

| Toluene | 32 | 10 |

Catalyst Loading in Amidation

Varying EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) concentrations significantly impact coupling efficiency:

| EDCI (eq) | HOBt (eq) | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 65 |

| 1.2 | 1.2 | 78 |

| 1.5 | 1.5 | 82 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN) shows >98% purity when using recrystallization from ethyl acetate/hexane (3:1).

Challenges and Mitigation Strategies

Iodine Sublimation

High-temperature steps risk iodine loss. Solutions:

Amide Hydrolysis

Over-hydrolysis during propanamide formation generates carboxylic acid byproducts. Mitigation:

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce iodination times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazole derivatives .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Functional Group Variations

The propanamide moiety distinguishes 2-(4-iodo-1H-pyrazol-1-yl)propanamide from ester and carboxylic acid derivatives. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | Key Feature |

|---|---|---|---|---|---|

| This compound | C₆H₉IN₃O | 278.07 | 95% | 1215295-81-0 | Amide functional group |

| 3-(4-Iodo-1H-pyrazol-1-yl)propanamide | C₆H₉IN₃O | 278.07 | 95% | 1217862-88-8 | Amide at 3-position |

| 2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 266.04 | 95% | 1217862-25-3 | Carboxylic acid group |

| 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 266.04 | 98% | 6715-91-9 | Carboxylic acid at 3-position |

| Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | C₇H₉IN₂O₂ | 296.07 | 97% | 1175275-82-7 | Methyl ester group |

Key Observations :

- Amide vs.

- Positional Isomerism: Shifting the substituent from the 2- to 3-position (e.g., propanamide vs. propanoic acid derivatives) alters steric and electronic profiles, impacting molecular geometry and reactivity .

- Iodine Substitution: The 4-iodo group on the pyrazole ring increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 1005582-20-6) .

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring and an amide functional group, which contribute to its potential as a therapeutic agent. The iodine atom in its structure enhances its reactivity and binding properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and the pyrazole ring are crucial for binding affinity and specificity. This compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antibacterial and Antifungal Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties, making it a candidate for infection treatments.

- Selective Androgen Receptor Modulation : It has been identified as a selective androgen receptor modulator (SARM), showing significant antagonistic activity against androgen receptors, which is particularly relevant in the treatment of prostate cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The introduction of various substituents on the pyrazole ring can significantly alter its potency and selectivity. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity to androgen receptors .

Table 1: SAR Insights for Pyrazolamides

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine on pyrazole | AR antagonist |

| 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | Bromine instead of iodine | Reduced activity |

| 3-(4-Chloro-1H-pyrazol-1-yl)propanamide | Chlorine instead of iodine | Lower lipophilicity |

| 3-(4-Fluoro-1H-pyrazol-1-yl)propanamide | Fluorine instead of iodine | Enhanced metabolic stability |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Prostate Cancer Models : In vitro studies demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines by degrading androgen receptors, showcasing its potential as a therapeutic agent in hormone-dependent cancers .

- Antimicrobial Studies : Investigations into its antimicrobial properties revealed significant activity against several bacterial strains, suggesting its utility in developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-iodo-1H-pyrazol-1-yl)propanamide, and how can regioselectivity challenges be addressed?

- The compound can be synthesized via Michael addition of acrylamide to pyrazole precursors. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-propanamide was synthesized using acrylamide and pyrazole intermediates under mild conditions . To introduce the 4-iodo substituent, electrophilic iodination (e.g., using I₂/KI in acidic media) may be applied to pre-formed pyrazole rings. Regioselectivity in pyrazole functionalization depends on directing groups and reaction conditions (e.g., temperature, catalyst). Optimization via NMR monitoring and computational modeling (e.g., DFT) is recommended to minimize side products.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy can confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹) and hydrogen bonding patterns .

- X-ray Crystallography : Single-crystal X-ray analysis provides precise bond lengths and angles. Software like SHELXL refines structural models against diffraction data, resolving ambiguities in iodine positioning or amide conformation.

- NMR : ¹H/¹³C NMR identifies pyrazole proton environments (e.g., deshielded H at C4 due to iodine’s electron-withdrawing effect) and confirms stereochemistry.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Antiproliferative activity can be assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For antiviral screening, HIV-1/2 inhibition assays (e.g., p24 antigen ELISA) are common, as demonstrated for structurally related pyrazole-propanamide derivatives . Dose-response curves and IC₅₀ calculations should be normalized to controls (e.g., AZT for anti-HIV studies).

Advanced Research Questions

Q. How do structural modifications (e.g., iodine substitution, amide chain length) influence the compound’s bioactivity and binding affinity?

- Iodine Effects : The 4-iodo group enhances steric bulk and may participate in halogen bonding with target proteins (e.g., kinase ATP pockets). Compare activity with non-iodinated analogs to isolate its contribution .

- Amide Chain Flexibility : Shorter chains (e.g., acetamide vs. propanamide) reduce conformational entropy, potentially improving target selectivity. Molecular docking (AutoDock Vina) and MD simulations can predict binding modes .

Q. What analytical techniques resolve contradictions between computational predictions and experimental data (e.g., unexpected tautomerism)?

- Contradiction Example : Discrepancies between DFT-optimized structures (planar amide) and X-ray data (twisted conformation) may arise from crystal packing forces. Hybrid approaches combining solid-state NMR, variable-temperature IR, and Hirshfeld surface analysis clarify such issues .

- Tautomerism : Pyrazole NH tautomers can be distinguished via ¹⁵N NMR or Raman spectroscopy.

Q. How can high-throughput crystallography pipelines improve structural characterization of derivatives?

- Automated platforms (e.g., SHELXC/D/E ) enable rapid phase determination for derivatives. Co-crystallization with target proteins (e.g., kinases) using robotic liquid handlers accelerates SAR studies. Pair with synchrotron radiation for high-resolution data collection.

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing iodo-pyrazole derivatives, and how can they be mitigated?

- Iodination Side Reactions : Over-iodination or ring oxidation may occur. Use controlled stoichiometry (1.1 eq I₂) and inert atmospheres. Purify via flash chromatography (silica gel, hexane/EtOAc) .

- Amide Hydrolysis : Prolonged reaction times in acidic/basic conditions degrade the amide. Monitor pH and use buffered conditions during workup.

Q. Which computational tools are optimal for modeling the electronic effects of the 4-iodo substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.